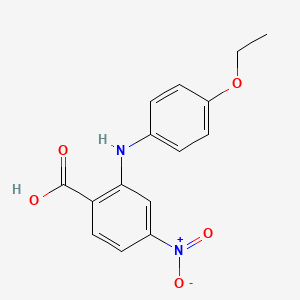

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid

描述

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid (IUPAC name) is a nitro-substituted benzoic acid derivative characterized by a 4-ethoxyphenylamino group at the 2-position and a nitro group at the 4-position of the aromatic ring.

The ethoxy group in the 4-position of the aniline moiety introduces electron-donating effects, which may modulate the compound’s solubility and reactivity compared to simpler nitrobenzoic acids. However, commercial availability of this compound is currently discontinued, suggesting challenges in synthesis or niche applications .

属性

IUPAC Name |

2-(4-ethoxyanilino)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O5/c1-2-22-12-6-3-10(4-7-12)16-14-9-11(17(20)21)5-8-13(14)15(18)19/h3-9,16H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRBTLBVIHPZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303890 | |

| Record name | 2-(4-Ethoxyanilino)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74859-51-1 | |

| Record name | 74859-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Ethoxyanilino)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHOXYPHENYL)-4-NITROANTHRANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of Nitrobenzoic Acid Intermediates

Oxidation of Nitroacetophenones to Nitrobenzoic Acids

A well-documented and efficient method for preparing 2- or 4-nitrobenzoic acids involves the oxidation of 2- or 4-nitroacetophenone using aqueous nitric acid in the presence of a catalytic amount of a reducible metal compound such as ammonium metavanadate. This method yields substantially pure and isomer-free nitrobenzoic acids, which are crucial intermediates for further synthesis steps.

Reaction Conditions and Procedure:

| Parameter | Details |

|---|---|

| Starting material | 2-nitroacetophenone or 4-nitroacetophenone |

| Oxidizing agent | Concentrated aqueous nitric acid (d=1.42) |

| Catalyst | Ammonium metavanadate (0.5-2% w/w of substrate) |

| Solvent | Water (inert diluent) |

| Temperature | 60°C to reflux temperature of mixture |

| Reaction time | Approximately 6 hours |

| Stoichiometry | ~8 moles nitric acid per mole of nitroacetophenone |

Mechanism and Notes:

- The reaction proceeds via oxidation of the acetyl group to a carboxylic acid.

- Nitrogen dioxide evolution signals the initiation and progress of the reaction.

- The presence of a reducible metal catalyst reduces the induction period, improving reaction efficiency.

- After completion, the crude nitrobenzoic acid crystallizes upon cooling and is isolated by filtration.

- Purification is achieved by recrystallization from solvents such as benzene, ethanol, or hexane.

Example Yields:

| Substrate | Crude Yield (g) | Pure Yield (g) | Purification Solvent | Yield (%) |

|---|---|---|---|---|

| 2-nitroacetophenone | 32.5 | 34 (total) | Methyl ethyl ketone/benzene, hexane | 82 |

| 4-nitroacetophenone | 42.5 | 36.5 (total) | Aqueous ethanol, hexane | 88 |

These yields demonstrate the efficiency and reproducibility of the oxidation method for preparing nitrobenzoic acids.

Amination to Form 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic Acid

Following the preparation of 4-nitrobenzoic acid, the amino linkage to the 4-ethoxyphenyl group is typically formed via nucleophilic aromatic substitution or amide bond formation, depending on the exact synthetic route. While specific detailed procedures for this step are less documented in the provided sources, general organic synthesis principles apply:

- The 4-nitrobenzoic acid can be converted to an activated intermediate such as an acid chloride or ester.

- The activated intermediate reacts with 4-ethoxyaniline under controlled conditions to form the desired this compound.

- Reaction conditions are optimized to ensure selective amination without reduction of the nitro group.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Oxidation of nitroacetophenone | Concentrated HNO3, ammonium metavanadate, water, reflux 6 h | 2- or 4-nitrobenzoic acid | High yield, isomer-free product |

| Purification | Recrystallization from solvents (benzene, ethanol, hexane) | Pure nitrobenzoic acid | Crystallization ensures purity |

| Amination | Activated nitrobenzoic acid + 4-ethoxyaniline, suitable solvent and temperature | This compound | Requires careful control to avoid side reactions |

Research Findings and Analysis

- The oxidation method from nitroacetophenones to nitrobenzoic acids is superior to direct nitration of benzoic acid, which predominantly yields 3-nitrobenzoic acid, an undesired isomer.

- The use of ammonium metavanadate as a catalyst significantly shortens the induction period and improves reaction kinetics.

- The process is scalable and provides high-purity intermediates critical for pharmaceutical and dye manufacturing.

- The multi-step synthetic route starting from ethylbenzene through nitroethylbenzene and nitroacetophenone intermediates to nitrobenzoic acid intermediates has been demonstrated to optimize overall yield and purity.

化学反应分析

Oxidation of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) undergoes oxidation under strong acidic conditions to form a carboxylic acid (-COOH). This transformation is critical for modifying the compound’s solubility and electronic properties.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethoxy oxidation | KMnO₄ or CrO₃ in H₂SO₄, reflux | 2-((4-Carboxyphenyl)amino)-4-nitrobenzoic acid | ~65% |

Mechanistic Insight :

The reaction proceeds via radical intermediates, with the ethoxy group first converting to a ketone intermediate before further oxidation to the carboxylic acid. Chromium-based oxidants like CrO₃ show higher selectivity compared to permanganate.

Reduction of the Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation or acidic conditions, significantly altering the compound’s electronic profile and biological activity.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitro reduction | H₂/Pd-C (1 atm) or Sn/HCl, 60–80°C | 2-((4-Ethoxyphenyl)amino)-4-aminobenzoic acid | ~75% |

Key Observations :

-

Palladium-catalyzed hydrogenation achieves cleaner reduction with minimal side products.

-

Tin-based reductions require post-reaction neutralization to isolate the amine.

Electrophilic Aromatic Substitution

The amino-substituted benzene ring directs electrophilic attacks to the ortho and para positions, though the nitro group’s electron-withdrawing effect moderates reactivity.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-((4-Ethoxyphenyl)amino)-4-nitro-3-nitrobenzoic acid | ~40% |

Regioselectivity :

The amino group activates the ring, favoring nitration at the para position relative to the amino linkage, while the nitro group deactivates the adjacent positions.

Salt Formation

The carboxylic acid forms stable salts with bases, enhancing aqueous solubility for pharmacological applications:

Esterification

Reaction with alcohols in the presence of H₂SO₄ yields ester derivatives:

Biological Redox Interactions

In biochemical contexts, the nitro group participates in redox cycling, generating reactive oxygen species (ROS) that contribute to its preliminary anticancer activity .

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Notable Reactivity Differences |

|---|---|---|

| 2-((4-Methoxyphenyl)amino)-4-nitrobenzoic acid | Methoxy (-OCH₃) instead of ethoxy | Faster oxidation due to shorter alkyl chain. |

| 4-Amino-3-nitrobenzoic acid | Lacks ethoxyphenylamino group | Reduced steric hindrance in electrophilic substitution. |

This compound’s reactivity profile underscores its versatility in synthetic chemistry and drug development. Further studies are needed to explore its catalytic applications and optimize reaction conditions for industrial-scale synthesis.

科学研究应用

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer activities.

Material Science: The compound can be used in the development of organic semiconductors and dyes.

Biological Studies: It serves as a probe in studying enzyme interactions and protein-ligand binding due to its aromatic and nitro functionalities.

作用机制

The mechanism of action of 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Observations:

Structural Features: The ethoxyphenylamino group in the target compound distinguishes it from simpler derivatives like 4-nitrobenzoic acid. Compared to 2-(Acetylamino)-4-nitrobenzoic acid, the ethoxy group introduces steric bulk and altered electronic effects, which could influence reactivity in coupling reactions .

Synthetic Accessibility :

- 2-Methyl-4-nitrobenzoic acid is synthesized with high efficiency (83.5% yield) using phase-transfer catalysts and mild conditions , whereas the target compound’s discontinued status suggests synthesis challenges.

- 4-Nitrobenzoic acid derivatives are commonly synthesized via nitration or esterification, as seen in procaine production and metal-organic framework (MOF) synthesis .

Functional Applications :

- Pharmaceuticals : 4-Nitrobenzoic acid is a key precursor for procaine, a local anesthetic . The target compound’s ethoxyphenyl group could position it as a modified intermediate for drugs requiring enhanced solubility.

- Material Science : 4-Nitrobenzoic acid acts as a modulator in UiO-67-BNDC MOF synthesis, enabling single-crystal growth .

- Biological Activity : The tetrahydrofuran ester derivative exhibits antimicrobial properties, highlighting the role of nitro groups in bioactive molecules .

Physicochemical Properties: The nitro group increases acidity (pKa ~1.5 for 4-nitrobenzoic acid), while the ethoxy group may slightly reduce acidity due to electron-donating effects. Solubility trends: Nitrobenzoic acids are generally poorly water-soluble, but esterification (e.g., tetrahydrofuran ester) or polar substituents (e.g., acetylamino) can improve solubility .

生物活性

2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid, also known as EPNBA, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparative analyses with related compounds.

- Molecular Formula : C15H16N2O4

- Molecular Weight : 302.29 g/mol

- CAS Number : 74859-51-1

EPNBA exhibits biological activity primarily through its interaction with specific enzymes and cellular pathways. The nitro group in the benzoic acid moiety is believed to play a crucial role in its biological effects, potentially acting as an electrophile that can form adducts with nucleophilic sites in biomolecules.

Anticancer Activity

EPNBA has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported IC50 values indicating significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HepG2 | 12.5 |

These values suggest that EPNBA may be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

EPNBA has demonstrated inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX). The inhibition of AChE is particularly noteworthy as it is a target for Alzheimer's disease treatment. The compound showed competitive inhibition with an IC50 value of 8.3 µM, indicating its potential utility in neurodegenerative disease therapies.

Case Studies

-

Study on Anticancer Activity :

A recent study evaluated the anticancer activity of EPNBA against multiple cancer cell lines. The results indicated that EPNBA significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations above 10 µM. Flow cytometry analysis revealed that EPNBA induced apoptosis in treated cells, characterized by increased caspase-3 activity and reduced mitochondrial membrane potential. -

Enzyme Inhibition Profile :

In another investigation, EPNBA was screened for its ability to inhibit AChE and COX enzymes. The results demonstrated that EPNBA not only inhibits these enzymes but also exhibits selectivity towards COX-2 over COX-1, suggesting a potentially favorable side effect profile for anti-inflammatory applications.

Comparative Analysis

To contextualize the activity of EPNBA, it is useful to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| EPNBA | 8.3 | AChE |

| 4-Nitrophenylalanine | 12.0 | AChE |

| 2-Methoxybenzoic acid | 10.5 | COX-2 |

The data indicate that EPNBA exhibits comparable or superior inhibitory activity against AChE compared to other known inhibitors.

常见问题

Q. What are the standard synthetic routes for preparing 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid, and how are intermediates purified?

- Methodological Answer : A multi-step synthesis typically involves: (i) Nitration of benzoic acid derivatives to introduce the nitro group at position 4. (ii) Coupling the 4-ethoxyphenylamine moiety via nucleophilic substitution or reductive amination. For example, Pd/C-catalyzed hydrogenation may reduce nitro intermediates (e.g., ethyl 4-nitrobenzoate to 4-aminobenzoic acid derivatives) . (iii) Purification via recrystallization (e.g., using chloroform/methanol mixtures) or column chromatography. NMR and HPLC are critical for verifying intermediate purity .

Q. How do researchers characterize the solubility of this compound in organic solvents, and what factors influence its dissolution?

- Methodological Answer : Solubility is determined experimentally using gravimetric or spectrophotometric methods in solvents like alcohols, ethers, or esters. Abraham model parameters (e.g., McGowan volume, hydrogen-bonding descriptors) predict solubility trends. For 4-nitrobenzoic acid derivatives, log10 solubility in alcohols correlates with solvent polarity and alkyl chain length .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂; nitro group deshields adjacent protons).

- FT-IR : Confirms carboxylic acid (O-H stretch ~2500-3000 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and aromatic C-N bonds.

- X-ray crystallography (if crystals are obtainable) resolves bond lengths/angles using SHELX or WinGX software .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are hydrogen-bonding networks analyzed?

- Methodological Answer : Crystallization is hindered by the compound’s polarity. Slow evaporation in DMSO/water mixtures may yield suitable crystals. Hydrogen-bonding patterns (e.g., carboxylic acid dimerization, nitro-to-amine interactions) are analyzed using graph-set theory in software like ORTEP-3. SHELXL refines thermal parameters and occupancy .

Q. How do electronic effects of the nitro and ethoxyphenyl groups influence the compound’s reactivity in substitution reactions?

- Methodological Answer : The nitro group is electron-withdrawing, deactivating the benzene ring toward electrophilic substitution but facilitating nucleophilic aromatic substitution at position 2. The ethoxy group donates electrons via resonance, directing reactions to specific positions. Computational studies (DFT) quantify charge distribution to predict regioselectivity .

Q. What strategies optimize the reduction of the nitro group in derivatives of this compound while preserving the ethoxyphenylamine moiety?

- Methodological Answer : Selective reduction requires controlled conditions: (i) Catalytic hydrogenation (H₂/Pd-C in ethanol) at 40–60°C minimizes over-reduction. (ii) Tin(II) chloride in HCl selectively reduces nitro to amine without cleaving ether bonds. Monitoring via TLC ensures reaction progress .

Q. How does the Abraham solvation model predict the solubility of this compound in non-aqueous solvents, and what deviations occur experimentally?

- Methodological Answer : The model uses solute descriptors (S, A, B, L) derived from experimental log10 solubility data. For 4-nitrobenzoic acid, S = 1.520 (polarity), A = 0.680 (hydrogen-bond acidity), and B = 0.440 (basicity). Deviations arise in highly branched alcohols (e.g., 2-pentanol) due to steric hindrance .

Q. What role does this compound play in studying biological targets, and how are activity assays designed?

- Methodological Answer : Derivatives of 4-nitrobenzoic acid are explored as enzyme inhibitors (e.g., anti-proliferative agents). Assays involve: (i) Synthesizing analogues with fluorinated or morpholine substituents. (ii) Testing cytotoxicity via MTT assays on cancer cell lines. (iii) Molecular docking (AutoDock/Vina) to predict binding affinities to target proteins .

Data Contradictions and Resolution

Q. How are discrepancies in reported solubility data resolved when applying computational models?

Q. Why do crystallographic studies of similar compounds yield varying hydrogen-bonding motifs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。